1-(4-Benzylpiperazin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol dihydrochloride
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Overview
Description
1-(4-Benzylpiperazin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzylpiperazine moiety and a dimethoxybenzyl group, which are linked through a propanol chain. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzylpiperazin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol dihydrochloride typically involves multiple steps:
Formation of Benzylpiperazine: The initial step involves the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine.
Alkylation: The 4-benzylpiperazine is then alkylated with 3-chloropropanol to introduce the propanol chain.
Etherification: The final step involves the etherification of the intermediate with 2,5-dimethoxybenzyl chloride to form the desired compound.
The reaction conditions often require the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems would enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzylpiperazin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzyl and dimethoxybenzyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-Benzylpiperazin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological systems, including receptor binding and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as its use in the treatment of neurological disorders.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol dihydrochloride involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may bind to certain receptors in the brain, affecting neurotransmitter release and signal transduction pathways.
Enzymes: It may inhibit or activate specific enzymes, altering metabolic pathways and cellular functions.
The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Benzylpiperazin-1-yl)-2-propanol: Lacks the dimethoxybenzyl group, resulting in different chemical properties and biological activities.
1-(4-Benzylpiperazin-1-yl)-3-(methoxy)propan-2-ol: Contains a methoxy group instead of a dimethoxybenzyl group, leading to variations in reactivity and applications.
Uniqueness
1-(4-Benzylpiperazin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol dihydrochloride is unique due to the presence of both the benzylpiperazine and dimethoxybenzyl moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O4.2ClH/c1-27-22-8-9-23(28-2)20(14-22)17-29-18-21(26)16-25-12-10-24(11-13-25)15-19-6-4-3-5-7-19;;/h3-9,14,21,26H,10-13,15-18H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMWFYCXQXMBRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)COCC(CN2CCN(CC2)CC3=CC=CC=C3)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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